molecular formula C13H16FNO B12640501 (2R)-2-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine CAS No. 920802-28-4

(2R)-2-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine

Cat. No.: B12640501
CAS No.: 920802-28-4
M. Wt: 221.27 g/mol
InChI Key: FGGVMWAYZLXZKE-ZDUSSCGKSA-N
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Description

(2R)-2-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine is a synthetic organic compound that belongs to the class of morpholine derivatives. Morpholine derivatives are known for their diverse applications in medicinal chemistry, agrochemicals, and materials science. The presence of a fluorophenyl group and an allyl group in its structure suggests potential biological activity and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and allyl bromide.

    Formation of Intermediate: The 3-fluoroaniline undergoes a nucleophilic substitution reaction with allyl bromide to form an intermediate compound.

    Cyclization: The intermediate compound is then subjected to cyclization under basic conditions to form the morpholine ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.

    Catalysts: Catalysts may be used to enhance the reaction rate and yield.

    Automated Purification: Automated purification systems such as continuous chromatography are employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The fluorophenyl group can be reduced to form a phenyl group.

    Substitution: The morpholine ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used for oxidation.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used for reduction.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation Products: Epoxides, aldehydes, or carboxylic acids.

    Reduction Products: Phenyl derivatives.

    Substitution Products: Alkylated or acylated morpholine derivatives.

Scientific Research Applications

(2R)-2-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: It can be used in studies to investigate its biological activity and potential as a drug candidate.

    Agrochemicals: It can be used in the development of pesticides or herbicides.

    Materials Science: It can be used in the synthesis of polymers or other materials with specific properties.

Mechanism of Action

The mechanism of action of (2R)-2-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways or metabolic processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-(3-Chlorophenyl)-4-(prop-2-en-1-yl)morpholine: Similar structure with a chlorine atom instead of a fluorine atom.

    (2R)-2-(3-Methylphenyl)-4-(prop-2-en-1-yl)morpholine: Similar structure with a methyl group instead of a fluorine atom.

    (2R)-2-(3-Bromophenyl)-4-(prop-2-en-1-yl)morpholine: Similar structure with a bromine atom instead of a fluorine atom.

Uniqueness

The presence of the fluorine atom in (2R)-2-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine imparts unique properties such as increased lipophilicity and metabolic stability, which can enhance its biological activity and potential as a drug candidate.

Properties

CAS No.

920802-28-4

Molecular Formula

C13H16FNO

Molecular Weight

221.27 g/mol

IUPAC Name

(2R)-2-(3-fluorophenyl)-4-prop-2-enylmorpholine

InChI

InChI=1S/C13H16FNO/c1-2-6-15-7-8-16-13(10-15)11-4-3-5-12(14)9-11/h2-5,9,13H,1,6-8,10H2/t13-/m0/s1

InChI Key

FGGVMWAYZLXZKE-ZDUSSCGKSA-N

Isomeric SMILES

C=CCN1CCO[C@@H](C1)C2=CC(=CC=C2)F

Canonical SMILES

C=CCN1CCOC(C1)C2=CC(=CC=C2)F

Origin of Product

United States

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